N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methoxybenzamide
Description
N-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-2-methoxybenzamide is a benzamide derivative characterized by a thiophene ring substituted at the 5-position with a furan-2-carbonyl group, linked via a methylene bridge to a 2-methoxybenzamide core. This structure combines aromatic heterocycles (thiophene and furan) with a benzamide scaffold, a motif frequently observed in pharmaceuticals targeting neurological receptors or enzymes.
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-22-14-6-3-2-5-13(14)18(21)19-11-12-8-9-16(24-12)17(20)15-7-4-10-23-15/h2-10H,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUJKXQYVKLYAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra
Mode of Action
Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis h37ra The compound may interact with specific proteins or enzymes within the organism, disrupting its normal functions and leading to its death
Biochemical Pathways
Based on its potential anti-tubercular activity, it may interfere with the metabolic pathways of mycobacterium tuberculosis h37ra
Result of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra This suggests that the compound may have a bactericidal effect, leading to the death of the organism
Biological Activity
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological mechanisms, and therapeutic potentials of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure comprising a furan ring, thiophene moiety, and a methoxybenzamide group. The synthesis typically involves multi-step organic reactions, which may include:
- Condensation Reaction : The initial step often involves the condensation of 5-(furan-2-carbonyl)thiophene-2-carboxylic acid with an appropriate amine under controlled conditions.
- Purification Techniques : Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product with high purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The presence of the furan and thiophene rings enhances its binding affinity, potentially leading to:
- Inhibition of Key Enzymes : Similar compounds have shown inhibition of enzymes like topoisomerase II and various kinases, which are critical in cancer progression.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against a range of pathogenic bacteria .
Anticancer Activity
Research has indicated that compounds with similar structures may possess significant anticancer properties. For instance, studies have demonstrated that benzamide derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably:
- Case Study : A study involving derivatives similar to this compound showed IC50 values ranging from 10 µM to 50 µM against breast cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy. For example:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 - 128 | Staphylococcus aureus |
| N-(4-chloro-benzamide) | 16 - 64 | Escherichia coli |
These results indicate a moderate to high antimicrobial activity, suggesting potential applications in treating bacterial infections .
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of related compounds. For instance:
- Thiosemicarbazone Derivatives : Research on thiosemicarbazone derivatives derived from furan and thiophene has shown promising anticancer activities, indicating that modifications in the side chains can significantly enhance biological efficacy .
- Kinase Inhibition : Compounds containing similar functional groups have been identified as effective RET kinase inhibitors, which play a crucial role in various cancers .
Scientific Research Applications
Research indicates that N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methoxybenzamide exhibits various biological activities, primarily in the fields of oncology and antimicrobial research.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of this compound. The mechanisms through which it exerts its effects include:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating mitochondrial pathways, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : Treatment with this compound results in S-phase arrest in cancer cells, inhibiting their proliferation.
- Targeting Specific Pathways : Research has shown that it can modulate key signaling pathways such as the MAPK/ERK pathway, crucial for cell growth and survival.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HepG2 (Liver Cancer) | 10 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 12 | Cell cycle arrest |
| Huh-7 (Hepatoma) | 15 | Pathway modulation |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored extensively. It exhibits notable activity against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : The compound shows effective antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli.
- Fungal Activity : Preliminary studies suggest potential antifungal properties as well.
| Organism | MIC (μg/mL) | Activity |
|---|---|---|
| E. coli | 6.25 | Antibacterial |
| S. aureus | 3.12 | Antibacterial |
| Candida albicans | 8.00 | Antifungal |
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests its potential use in treating inflammatory diseases.
Case Studies
Several case studies have been conducted to assess the efficacy of this compound:
- Anticancer Properties : A study synthesized derivatives of the compound and tested them against multiple cancer cell lines, demonstrating significant inhibition compared to standard chemotherapeutics.
- Antimicrobial Screening : In vitro tests revealed that this compound exhibited superior antimicrobial activity against resistant bacterial strains, indicating its potential as a novel therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Benzamide-Based Therapeutics
Sulpiride
- Structure: (±)-5-(Aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide .
- Comparison: Sulpiride shares the 2-methoxybenzamide core but replaces the thiophene-furan substituent with a pyrrolidinylmethyl group and an aminosulfonyl moiety. Impact: The sulfonyl group increases hydrophilicity, enhancing solubility compared to the target compound. Sulpiride exhibits antipsychotic and antidepressive activities, suggesting the target compound may similarly interact with dopamine or serotonin receptors .
[18F]Fallypride
- Structure : 5-(3-[18F]Fluoropropyl)-2,3-dimethoxy-N-[(2S)-1-prop-2-enylpyrrolidin-2-yl]methyl]benzamide .
- Comparison: The fluoropropyl and pyrrolidinyl groups in [18F]fallypride enhance brain penetration, making it a potent D2/D3 dopamine receptor PET tracer.
Anthrax Lethal Factor Inhibitors (e.g., Compound 98)
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is summarized below:
- Compared to Sulpiride, the target’s lower solubility may limit bioavailability but enhance blood-brain barrier penetration for CNS applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
